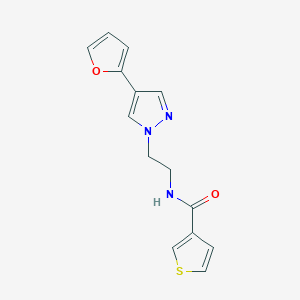

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring at the 4-position, linked via an ethyl group to a thiophene-3-carboxamide moiety. This structure integrates two aromatic heterocycles (furan and thiophene) and a pyrazole, which are pharmacologically relevant scaffolds. The compound’s synthesis likely involves cyclization/condensation strategies common for pyrazoles and thiophenes, as described in recent methodologies for analogous systems .

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(11-3-7-20-10-11)15-4-5-17-9-12(8-16-17)13-2-1-6-19-13/h1-3,6-10H,4-5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQWMPBXASIYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

Formation of the Thiophene Ring: The thiophene ring is synthesized via a cyclization reaction involving sulfur-containing precursors.

Final Coupling: The final step involves coupling the pyrazole-furan intermediate with the thiophene carboxamide under conditions such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. The process often begins with the formation of the pyrazole ring, followed by the introduction of the furan and thiophene moieties through coupling reactions. The final step involves the formation of the carboxamide group, which is crucial for its biological activity .

Antimicrobial Properties

One of the most significant applications of this compound is its antimicrobial activity. Studies have shown that derivatives containing thiophene and pyrazole structures exhibit potent antibacterial effects against various drug-resistant bacteria, including Acinetobacter baumannii and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.22 µg/mL, indicating their effectiveness in inhibiting bacterial growth .

Antioxidant Activity

In addition to antimicrobial properties, this compound has demonstrated significant antioxidant activity. Compounds derived from this structure have shown high scavenging abilities against free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that this compound also possesses anti-inflammatory properties. It has been found to stabilize human red blood cell membranes, which is a marker for anti-inflammatory activity. This suggests its potential use in treating conditions characterized by inflammation .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of furan and pyrazole indicated that compounds similar to this compound exhibited significant antimicrobial activity against clinically isolated strains. The study utilized agar well diffusion methods to evaluate efficacy and confirmed the findings through molecular docking studies, which revealed strong interactions with bacterial targets .

Case Study 2: Antioxidant Testing

In another investigation, a series of compounds were tested for their antioxidant capabilities using DPPH radical scavenging assays. The results showed that some derivatives had scavenging percentages exceeding 90%, indicating a strong potential for use in formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Linker Flexibility : The ethyl linker in the target compound may confer greater conformational flexibility compared to rigid acrylamide or fused systems, influencing pharmacokinetics.

- Bioactivity Trends: Pyrazole-thiophene hybrids (e.g., 2-cyano-3-(1-phenyl-3-thiophen-2-yl-pyrazol-4-yl)acrylamide) exhibit anticancer activity, suggesting the target compound may share similar mechanisms .

Electronic and Physicochemical Properties

Crystallographic and Structural Analysis

The use of SHELX software (e.g., SHELXL) for crystal structure refinement ensures high accuracy in determining bond lengths and angles for the target compound, a standard also applied to analogues like 97c . This consistency allows reliable comparison of conformational features across compounds.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound contains a furan ring, a pyrazole ring, and a thiophene moiety, contributing to its diverse biological activities. The presence of the carboxamide functional group enhances its solubility and potential interactions with biological targets.

Molecular Formula: C16H18N4O

Molecular Weight: 298.34 g/mol

The mechanism of action for this compound involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding: It can bind to various receptors, modulating their activity and influencing signaling pathways relevant to inflammation and cancer progression.

These interactions are primarily facilitated through hydrogen bonding, hydrophobic interactions, and π-π stacking due to the aromatic rings present in its structure.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 μg/mL |

| Escherichia coli | 0.25 μg/mL |

| Candida albicans | 0.30 μg/mL |

These results indicate that this compound exhibits potent antimicrobial properties, making it a candidate for further pharmacological development .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory studies. It appears to inhibit the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways. This activity suggests its potential utility in treating inflammatory diseases .

Anticancer Activity

In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 49.85 |

| MCF7 (breast cancer) | 45.00 |

These findings highlight the compound's potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound). The results showed significant activity against both gram-positive and gram-negative bacteria, with notable effects on biofilm formation .

- Inflammatory Response Modulation : Another research focused on the anti-inflammatory effects of this compound in murine models, demonstrating a reduction in edema and inflammatory markers following treatment with varying doses .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Cyclization : Formation of the pyrazole core via condensation of hydrazine derivatives with ketones (e.g., cyclopropyl hydrazine + thiophene ketone under acidic/basic conditions) .

- Functionalization : Introducing the thiophene-3-carboxamide group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Purification : Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Key Optimization Parameters : - Solvent selection (polar aprotic solvents like DMF improve reaction rates) .

- Temperature control (e.g., 0–5°C for amide coupling to minimize side reactions) .

Basic: How should researchers validate the structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., furan’s α/β protons at δ 6.2–7.5 ppm, pyrazole NH at δ 10–12 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if single crystals are obtainable) .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

Common issues and solutions:

- Overlapping Peaks in NMR : Use 2D experiments (COSY, HSQC) to assign protons/carbons unambiguously .

- Unexpected Byproducts in MS : Optimize reaction stoichiometry (e.g., excess thiophene-3-carboxylic acid to drive amide coupling) .

- Purity Discrepancies : Combine HPLC (C18 column, acetonitrile/water gradient) with TLC to monitor intermediate purity .

Advanced: What computational strategies predict the compound’s biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., COX-2, EGFR) based on pyrazole-thiophene pharmacophores .

- QSAR Modeling : Correlate substituent effects (e.g., furan vs. methyl groups) with bioactivity data from analogs .

- ADMET Prediction : SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA kits .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or pyrazoles (e.g., 4-cyclopropyl) to assess electronic effects .

- Functional Group Variation : Replace thiophene-3-carboxamide with sulfonamide or triazole groups to probe steric tolerance .

- Data Analysis : Use PCA (Principal Component Analysis) to cluster bioactivity trends and identify critical substituents .

Advanced: How to address low yield in the final amidation step?

Methodological Answer:

- Catalyst Optimization : Switch from EDC/HOBt to HATU for higher coupling efficiency .

- Solvent Screening : Test DCM vs. THF for solubility and reaction kinetics .

- Temperature Gradients : Perform reaction at 25°C vs. 40°C to balance rate vs. decomposition .

Basic: What stability tests are critical for long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.